(4-Chlorobutyl)cyclohexane

Description

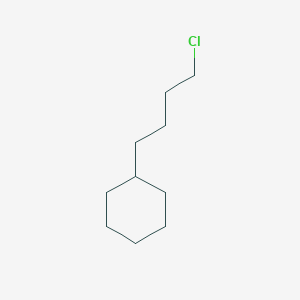

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19Cl |

|---|---|

Molecular Weight |

174.71 g/mol |

IUPAC Name |

4-chlorobutylcyclohexane |

InChI |

InChI=1S/C10H19Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 |

InChI Key |

MOYMSRFEQFNEOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorobutyl Cyclohexane and Analogues

Strategies for C-Cl Bond Formation in Alkyl Chains within Cyclohexane (B81311) Systems

A common and direct approach to (4-Chlorobutyl)cyclohexane involves the introduction of the chlorine atom onto a four-carbon chain attached to a cyclohexane ring. This is typically achieved by the conversion of a more readily available functional group, such as a hydroxyl or ether group, into the desired alkyl chloride.

Halogenation of Corresponding Alcohols and Ethers

The conversion of alcohols and ethers into alkyl chlorides is a fundamental transformation in organic synthesis. For the preparation of this compound, 4-cyclohexylbutanol would be the logical starting material.

The reaction of alcohols with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) represents a classic and effective method for the synthesis of alkyl chlorides. wikipedia.orgbyjus.com The treatment of 4-cyclohexylbutanol with thionyl chloride would be expected to yield this compound, with the byproducts being sulfur dioxide and hydrogen chloride, both of which are gases and can be easily removed from the reaction mixture.

Similarly, phosphorus pentachloride is a potent chlorinating agent for alcohols. stackexchange.comresearchgate.net The reaction of an alcohol with PCl₅ produces the corresponding alkyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride. wikipedia.org While highly effective, the use of PCl₅ can sometimes be less desirable than thionyl chloride due to the formation of non-gaseous byproducts which may require more rigorous purification steps.

Table 1: Comparison of Chlorinating Agents for Alcohol Conversion

| Reagent | Typical Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts simplify purification. | Can be highly reactive and requires careful handling. |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Highly effective for a wide range of alcohols. | Solid byproduct (POCl₃) can complicate workup. wikipedia.org |

Mechanistic Considerations in Ether Cleavage with Chlorinating Agents

The cleavage of ethers to form alkyl halides is another viable synthetic route. In the context of synthesizing this compound, a precursor such as 4-cyclohexylbutyl methyl ether could be employed. Ether cleavage is typically acid-catalyzed and can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. wikipedia.orglongdom.org

For a primary ether like 4-cyclohexylbutyl methyl ether, the reaction with a hydrogen halide like HBr or HI would likely proceed via an Sₙ2 mechanism. libretexts.org The ether oxygen is first protonated by the strong acid, creating a good leaving group (an alcohol). The halide anion then acts as a nucleophile, attacking the less sterically hindered carbon (in this case, the methyl group) to yield methyl halide and 4-cyclohexylbutanol. The resulting alcohol could then be converted to the desired this compound in a subsequent step or, if an excess of the hydrogen halide is used, directly to the final product.

In an Sₙ1-type cleavage, which is favored for ethers with tertiary or other stabilized carbocation-forming groups, the protonated ether would dissociate to form a carbocation and an alcohol. libretexts.org The halide would then attack the carbocation. For a primary ether, the Sₙ1 pathway is generally disfavored due to the instability of the primary carbocation.

Ring-Opening Reactions of Cyclic Ethers as Precursors to Chlorinated Butyl Chains

An alternative strategy involves the ring-opening of a cyclic ether that already contains the cyclohexane moiety. A suitable precursor for this compound would be 1-oxaspiro[4.5]decane. The ring-opening of this spirocyclic ether with a chlorinating agent could directly yield the target molecule. For instance, the reaction of cyclic ethers with acyl chlorides in the presence of a Lewis acid catalyst is a known method for their cleavage. The use of reagents like thionyl chloride can also effect the ring-opening of certain cyclic ethers to produce chloro-functionalized products.

Formation of the Cyclohexane Moiety and Attachment of the Chlorobutyl Chain

Friedel-Crafts Alkylation Approaches to Related Cycloalkyl-Chlorobutane Structures

The Friedel-Crafts alkylation is a powerful C-C bond-forming reaction that is typically used to introduce alkyl groups onto aromatic rings. iitk.ac.inmt.comlibretexts.org While not directly applicable to the non-aromatic cyclohexane, analogous reactions or extensions of this methodology can be considered for the synthesis of related structures. The reaction involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which generates a carbocation or a related electrophilic species. mt.commasterorganicchemistry.com

A significant limitation of Friedel-Crafts alkylation is the propensity for carbocation rearrangements to form more stable carbocations. masterorganicchemistry.com For example, the reaction of benzene (B151609) with 1-chlorobutane (B31608) leads to a mixture of n-butylbenzene and sec-butylbenzene (B1681704) due to the rearrangement of the initially formed primary butyl carbocation to a more stable secondary carbocation. This tendency for rearrangement would need to be carefully considered in any potential application to the synthesis of this compound.

Catalytic Coupling Strategies for Alkyl Halide Integration

The synthesis of this compound and its analogues can be efficiently achieved through catalytic cross-coupling reactions. These methods facilitate the formation of carbon-carbon bonds by coupling an organometallic reagent with an organic halide in the presence of a transition metal catalyst. Various catalytic systems utilizing iron, nickel, palladium, and copper have been developed for the integration of alkyl halides, offering a versatile toolkit for constructing molecules like this compound.

A primary strategy for synthesizing this compound involves the cross-coupling of a cyclohexyl-organometallic reagent with a 4-chlorobutyl halide. A significant challenge in this approach is the potential for the catalyst to react with the chloro group of the butyl chain. To address this, chemoselective catalytic systems have been developed that can preferentially activate one carbon-halogen bond over another.

An important consideration is the use of dihaloalkanes, such as 1-bromo-4-chlorobutane (B103958), as the electrophilic partner. In such cases, the catalyst's ability to selectively cleave the more reactive carbon-bromine bond while leaving the carbon-chlorine bond intact is crucial for the successful synthesis of the desired product.

Iron-Catalyzed Cross-Coupling

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using more precious metals like palladium. acgpubs.orgresearchgate.net These reactions typically involve the coupling of a Grignard reagent with an alkyl or aryl halide. acgpubs.orgresearchgate.net The general mechanism is believed to involve the formation of a low-valent iron species that undergoes oxidative addition with the organic halide, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. acgpubs.org

A key development in this area is the iron-catalyzed Kumada cross-coupling, which has shown high efficiency for the formation of C(sp²)–C(sp³) bonds. researchgate.net For the synthesis of analogues of this compound, a notable example is the iron-catalyzed chemoselective coupling of a Grignard reagent with 1-bromo-4-chlorobutane. This reaction demonstrates that the C-Br bond can be selectively cleaved over the C-Cl bond, a critical feature for synthesizing the target structure. acgpubs.org The use of additives like N-methylpyrrolidone (NMP) can enhance the efficiency of these couplings. researchgate.net

Table 1: Iron-Catalyzed Cross-Coupling of Grignard Reagents with Alkyl Halides

| Grignard Reagent | Alkyl Halide | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylmagnesium Bromide | 1-Bromooctane | [Li(tmeda)]₂[Fe(C₂H₄)₄] | THF | 95 | organic-chemistry.org |

| n-Hexylmagnesium Chloride | Aryl Carbamate | Fe(acac)₃ | THF/NMP | 85 | acgpubs.org |

| Cyclohexylmagnesium Chloride | Alkynyl Chloride | Fe(acac)₃/SIPr·HCl | THF | Up to 95 | d-nb.info |

Nickel-Catalyzed Cross-Coupling

Nickel catalysts are also highly effective for the formation of C(sp³)–C(sp³) bonds. nih.govscispace.com The Kumada-Tamao-Corriu coupling, one of the earliest examples of catalytic cross-coupling, often employs nickel catalysts to couple Grignard reagents with organic halides. wikipedia.orgorganic-chemistry.org A significant advantage of some nickel-based systems is their ability to proceed efficiently in the presence of additives like 1,3-butadiene, which can suppress side reactions and improve yields. scispace.com

For the synthesis of this compound, a nickel-catalyzed coupling of cyclohexylmagnesium bromide with 1-bromo-4-chlorobutane represents a viable pathway. The scalability of such reactions has been demonstrated, with a nickel-catalyzed coupling of glutaric anhydride (B1165640) with 1-bromo-4-chlorobutane proceeding in high yield on a 10.0 mmol scale. nih.gov This highlights the potential for the industrial application of nickel catalysis in producing similar compounds.

Table 2: Nickel-Catalyzed Cross-Coupling Reactions

| Organometallic Reagent | Electrophile | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| n-Butylmagnesium Chloride | n-Decyl Bromide | NiCl₂ / Isoprene | - | 92 | scispace.com |

| Glutaric Anhydride | 1-Bromo-4-chlorobutane | Ni(COD)₂ / Ligand | - | 87 (on 10 mmol scale) | nih.gov |

| Aryl Grignard Reagent | Aryl Chloride | Amido Pincer Nickel Complex | - | Good to Excellent | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are among the most powerful and versatile methods in modern organic synthesis. organic-chemistry.org While often used for forming C(sp²)–C(sp²) bonds, advancements have extended their utility to the formation of C(sp³)–C(sp³) bonds. organic-chemistry.org The key to successful palladium-catalyzed alkyl-alkyl coupling is often the choice of ligand, which can prevent side reactions like β-hydride elimination.

A palladium-catalyzed Kumada-type coupling of cyclohexylmagnesium bromide with a suitable 4-chlorobutyl halide could be employed for the synthesis of this compound. The use of bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), has been shown to be effective in the palladium-catalyzed coupling of alkyl chlorides with Grignard reagents. organic-chemistry.org

Table 3: Palladium-Catalyzed Cross-Coupling of Alkyl Halides

| Organometallic Reagent | Electrophile | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alkyl Grignard Reagent | Alkyl Chloride | Pd(OAc)₂ / PCy₃ | NMP or DMAc | Good to Excellent | organic-chemistry.org |

| Alkylborane | Primary Alkyl Iodide | Pd(PPh₃)₄ | - | Up to 71 | scribd.com |

| Alkylzinc Halide | Silyl Iodide | Palladium Catalyst | - | High | nih.gov |

Chemical Reactivity and Transformation Studies of 4 Chlorobutyl Cyclohexane

Radical Reactions Involving the Chlorobutyl Moiety

The carbon-chlorine bond in (4-Chlorobutyl)cyclohexane can undergo homolytic cleavage to generate a primary alkyl radical. This reactive intermediate is central to several radical-mediated transformations.

The generation of a radical at the terminal carbon of the butyl chain can initiate an intramolecular cyclization. In such reactions, the radical attacks an unactivated C-H bond within the same molecule. wikipedia.org For the 4-cyclohexylbutyl radical derived from this compound, several cyclization pathways are theoretically possible, leading to the formation of five- or six-membered rings, which are generally the most favored ring sizes in radical cyclizations. wikipedia.org

The primary radical can abstract a hydrogen atom from the cyclohexane (B81311) ring. Depending on the position of the hydrogen abstraction, this can lead to the formation of a spirocyclic system or a fused bicyclic system. The regioselectivity of this process is influenced by the stability of the resulting tertiary or secondary radical on the cyclohexane ring and the transition state energies of the cyclization.

Table 1: Potential Intramolecular Radical Cyclization Products of this compound

| Product Name | Ring System |

|---|---|

| Spiro[4.5]decane | Spirocyclic |

This table presents theoretically possible products based on general principles of intramolecular radical cyclization.

The 4-cyclohexylbutyl radical can also participate in intermolecular reactions, coupling with other radical species or adding to unsaturated systems. These reactions are typically performed in the presence of a radical initiator and a suitable reaction partner. The outcomes of these reactions are highly dependent on the concentration of the radical species and the nature of the coupling partner.

Metal-Catalyzed Cross-Coupling Reactions (after Derivatization)

While the direct cross-coupling of unactivated alkyl chlorides can be challenging, derivatization of this compound into an organometallic species greatly enhances its utility in metal-catalyzed cross-coupling reactions.

The transformation of the C-Cl bond into a carbon-metal bond is a key step for enabling cross-coupling reactions. Two common types of organometallic precursors that can be synthesized from this compound are Grignard reagents and organozinc reagents.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent, such as tetrahydrofuran, would yield the corresponding Grignard reagent, (4-Cyclohexylbutyl)magnesium chloride.

Organozinc Reagent Formation: Organozinc reagents can be prepared by the reaction of the alkyl chloride with zinc metal. These reagents are often favored for their higher functional group tolerance compared to Grignard reagents. The formation of (4-Cyclohexylbutyl)zinc chloride would proceed via oxidative addition of the C-Cl bond to zinc.

Once formed, these organometallic derivatives of this compound can be used in various palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The choice of coupling partner dictates the nature of the newly introduced functionality.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions with Derivatized this compound

| Coupling Reaction | Organometallic Reagent | Coupling Partner (Example) | Catalyst (Example) | Product Type |

|---|---|---|---|---|

| Kumada Coupling | (4-Cyclohexylbutyl)magnesium chloride | Aryl halide (e.g., Bromobenzene) | Ni(dppp)Cl₂ | Aryl-substituted cyclohexane |

| Negishi Coupling | (4-Cyclohexylbutyl)zinc chloride | Vinyl halide (e.g., Vinyl bromide) | Pd(PPh₃)₄ | Alkenyl-substituted cyclohexane |

*Note: Suzuki coupling would require further derivatization of the organometallic species to a boronic acid or ester.

The compatibility of the organometallic precursor with various coupling partners allows for the synthesis of a wide range of substituted cyclohexanes, demonstrating the synthetic versatility of this compound as a building block in organic chemistry.

Mechanistic Investigations of Reactions Involving 4 Chlorobutyl Cyclohexane

Kinetic Studies of Reaction Rates and Orders

Kinetic studies provide quantitative insight into reaction mechanisms by examining the dependence of reaction rates on the concentration of reactants. For (4-Chlorobutyl)cyclohexane, the primary alkyl chloride structure suggests that it can undergo both bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. The rate of these reactions typically follows second-order kinetics, being first-order in both the substrate and the nucleophile/base. openstax.orglibretexts.org

The general rate law for an SN2 or E2 reaction involving this compound (represented as R-Cl) and a nucleophile/base (Nu⁻) can be expressed as:

Rate = k[R-Cl][Nu⁻] openstax.org

Where:

k is the rate constant.

[R-Cl] is the concentration of this compound.

[Nu⁻] is the concentration of the nucleophile or base.

In contrast, unimolecular substitution (SN1) and elimination (E1) reactions proceed through a carbocation intermediate. The rate-determining step is the formation of this carbocation, which is a unimolecular process. Therefore, the rate law for SN1 or E1 reactions is first-order, depending only on the concentration of the substrate:

Rate = k[R-Cl]

However, the formation of a primary carbocation from this compound is energetically unfavorable, making SN1 and E1 pathways less likely compared to their bimolecular counterparts under typical conditions. masterorganicchemistry.com

In the context of intramolecular Friedel-Crafts type cyclization, where the cyclohexane (B81311) ring is replaced by an aromatic ring (e.g., in (4-chlorobutyl)benzene), kinetic studies have shown that the reaction can be complex. For instance, the phenethylation of benzene (B151609) with phenethyl chloride catalyzed by AlCl₃ in nitromethane (B149229) was found to be first-order with respect to the aromatic substrate and the alkyl chloride, and second-order with respect to the catalyst. kyoto-u.ac.jp While this is not a direct analog, it highlights the intricate role of the catalyst in determining the reaction order.

A hypothetical kinetic study of the intramolecular cyclization of a derivative like (4-chlorobutyl)benzene (B1584573) in the presence of a Lewis acid catalyst like AlCl₃ might reveal a rate law that is dependent on the concentrations of the substrate and the catalyst, potentially with a complex order for the catalyst. stackexchange.com

Table 1: Comparison of Expected Kinetic Orders for Reactions of this compound

| Reaction Type | Expected Rate Law | Overall Order | Notes |

| SN2 | Rate = k[this compound][Nucleophile] | 2 | Favored by strong nucleophiles. libretexts.org |

| E2 | Rate = k[this compound][Base] | 2 | Favored by strong, sterically hindered bases. openstax.orglibretexts.org |

| SN1 | Rate = k[this compound] | 1 | Unlikely due to instability of primary carbocation. masterorganicchemistry.com |

| E1 | Rate = k[this compound] | 1 | Unlikely due to instability of primary carbocation. princeton.edu |

Elucidation of Transition State Structures and Energetics

The transition state is a high-energy, transient arrangement of atoms that occurs during a chemical reaction. Its structure and energetics are key to understanding reaction mechanisms and selectivity.

For an SN2 reaction of this compound, the transition state would involve the simultaneous formation of a bond with the incoming nucleophile and the breaking of the C-Cl bond. This leads to a pentacoordinate carbon atom with a trigonal bipyramidal geometry. masterorganicchemistry.com The nucleophile attacks from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry at the reaction center.

In an E2 reaction , the transition state is a concerted process where the base abstracts a proton from the β-carbon, the C-H bond breaks, a π-bond begins to form, and the C-Cl bond breaks simultaneously. openstax.orglibretexts.org For E2 reactions in cyclohexane systems, a stereoelectronic requirement is that the β-hydrogen and the leaving group must be in an anti-periplanar (diaxial) arrangement for the reaction to proceed efficiently. libretexts.org

For intramolecular Friedel-Crafts cyclization of an analogous aromatic compound like (4-chlorobutyl)benzene, the reaction proceeds through the formation of an electrophilic species, which is then attacked by the aromatic ring. The transition state for the ring-closing step involves the formation of a new C-C bond and the disruption of the aromaticity of the ring, leading to a Wheland intermediate (a resonance-stabilized carbocation). The relative stability of the transition states leading to different ring sizes (e.g., five-membered vs. six-membered rings) determines the product distribution. Generally, the formation of six-membered rings is kinetically and thermodynamically favored over five- or seven-membered rings in intramolecular Friedel-Crafts reactions. masterorganicchemistry.com Computational studies on similar systems have been used to calculate the relative free energies of these transition states. researchgate.net

Table 2: Characteristics of Transition States in Reactions of this compound Analogs

| Reaction Type | Key Features of the Transition State | Energetic Considerations |

| SN2 | Trigonal bipyramidal geometry at the α-carbon. masterorganicchemistry.com | Energy is influenced by steric hindrance and nucleophile strength. |

| E2 | Anti-periplanar arrangement of β-H and Cl. libretexts.org | Lower energy barrier for trans-diaxial arrangement. |

| Intramolecular Cyclization (Aromatic Analog) | Formation of a Wheland intermediate. stackexchange.com | Transition state leading to a six-membered ring is generally lower in energy than for a five- or seven-membered ring. masterorganicchemistry.com |

Role of Catalysts and Reagents in Promoting Specific Transformations

The choice of catalysts and reagents is critical in directing the reaction of this compound towards a specific pathway.

In substitution and elimination reactions , the nature of the nucleophile/base is paramount. Strong, non-bulky nucleophiles will favor SN2 reactions, while strong, sterically hindered bases will promote E2 elimination. masterorganicchemistry.com The solvent also plays a crucial role; polar aprotic solvents favor SN2 reactions, while polar protic solvents can facilitate SN1 pathways (though unlikely for this primary halide). libretexts.orglibretexts.org

For intramolecular cyclization reactions of aromatic analogs, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is typically required. stackexchange.comresearchgate.net The catalyst's role is to coordinate with the chlorine atom, making the carbon to which it is attached more electrophilic and facilitating the attack by the aromatic ring. The amount and type of catalyst can influence the reaction rate and product distribution. stackexchange.com For instance, in some cases, using stoichiometric or even excess amounts of the Lewis acid is necessary to drive the reaction to completion. researchgate.net Other Lewis acids like FeCl₃ or ZnCl₂ can also be used, sometimes with different selectivities. electronicsandbooks.com

In other transformations, specific catalysts are employed to achieve desired outcomes. For example, the conversion of carboxylic acids to their 4-chlorobutyl esters, a reaction involving the cleavage of tetrahydrofuran, can be catalyzed by various substances including iodine monochloride. chem-soc.si The oxidation of cyclohexane, a related saturated carbocycle, can be catalyzed by transition metal complexes, such as those of cobalt or manganese, to produce cyclohexanol (B46403) and cyclohexanone. mdpi.com

Applications of 4 Chlorobutyl Cyclohexane As a Versatile Synthetic Intermediate

Synthesis of Complex Organic Molecules

The unique structure of (4-Chlorobutyl)cyclohexane makes it an ideal starting material or intermediate for the creation of more complex molecular architectures.

Precursor for N-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole

A significant application of this compound lies in its role as a precursor for N-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole. google.comgoogle.com This tetrazole derivative is a critical intermediate in the synthesis of various pharmaceutical compounds. nbinno.com The synthesis of N-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole often involves the reaction of 5-chlorovaleronitrile (B1664646) with cyclohexanol (B46403) to form 5-chloro-N-cyclohexylpentanamide, which is then treated with phosphorus pentachloride and an azide (B81097) cyclization reagent. google.com An alternative method involves reacting N-(5-chloro-n-pentanoyl)cyclohexylamine with phosphorus pentachloride, followed by trimethylsilyl (B98337) azide. chemicalbook.com

The resulting N-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole is a key component in the production of the drug Cilostazol. nbinno.comchemicalbook.com Cilostazol is a phosphodiesterase inhibitor used to alleviate symptoms of intermittent claudication. chemicalbook.com The synthesis of Cilostazol involves the reaction of N-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole with 6-hydroxy-3,4-dihydroquinolin-2-one in the presence of a base. chemicalbook.comgoogle.comjustia.comgoogle.com

Table 1: Synthesis of N-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole

| Starting Materials | Reagents | Product | Application |

|---|---|---|---|

| 5-chlorovaleronitrile, Cyclohexanol | Concentrated sulfuric acid, Phosphorus pentachloride, Azide cyclization reagent | N-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole | Intermediate for Cilostazol |

Intermediate in the Synthesis of Indole (B1671886) Derivatives

This compound and its related chloroalkyl moieties are utilized in the synthesis of various indole derivatives. For instance, the related compound, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is a key intermediate in the synthesis of Vilazodone, an antidepressant. researchgate.netacs.org The synthesis of such indole derivatives often involves multi-step processes, including Fischer indole cyclization. researchgate.net The development of new synthetic routes for indoles is an active area of research, with various methods being explored to construct the indole nucleus. nih.gov

Construction of Advanced Piperidine (B6355638) Scaffolds

The piperazine (B1678402) moiety, a six-membered heterocycle containing two nitrogen atoms, is a common feature in many drugs. nih.gov The synthesis of N-alkyl piperazine derivatives can be achieved through nucleophilic substitution on alkyl halides, such as this compound. nih.gov This reaction allows for the introduction of the cyclohexylbutyl group onto the piperazine ring, leading to the formation of advanced piperidine scaffolds. These scaffolds can serve as the foundation for developing new therapeutic agents. For example, the synthesis of Paroxetine, a selective serotonin (B10506) reuptake inhibitor, involves the construction of a 3,4-disubstituted piperidine scaffold. nih.gov

Building Block for Functionality in Medicinal Chemistry Research

The this compound motif is a valuable building block in medicinal chemistry, providing a versatile scaffold for the development of new drugs. taylorfrancis.comenamine.net

Precursor to Tetrazole Derivatives with Pharmacological Relevance

As previously mentioned, this compound is a precursor to N-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, a key intermediate in the synthesis of Cilostazol. nbinno.comgoogle.comjustia.com The tetrazole ring in this compound can act as a bioisostere for a carboxylic acid group, potentially influencing its biological activity. The synthesis of such tetrazole derivatives highlights the importance of this compound in creating pharmacologically relevant molecules. nbinno.comnih.gov

Synthesis of Novel Hybrid Structures Incorporating Cyclohexyl-Alkyl Halide Motifs

The reactivity of the chlorobutyl group in this compound allows for its incorporation into novel hybrid molecular structures. mdpi.com This can involve linking the cyclohexylbutyl moiety to other pharmacophoric groups to create multifunctional molecules. For instance, the synthesis of hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones has been explored, demonstrating the potential for creating new compounds with potential biological activity. mdpi.com The cyclohexyl-alkyl halide motif can also be found in various other complex molecules and intermediates used in drug discovery. uit.noscispace.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole |

| Cilostazol |

| 5-chlorovaleronitrile |

| Cyclohexanol |

| 5-chloro-N-cyclohexylpentanamide |

| Phosphorus pentachloride |

| N-(5-chloro-n-pentanoyl)cyclohexylamine |

| Trimethylsilyl azide |

| 6-hydroxy-3,4-dihydroquinolin-2-one |

| 3-(4-chlorobutyl)-1H-indole-5-carbonitrile |

| Vilazodone |

| Paroxetine |

| Furan-2(3H)-one |

Role in Materials Science and Polymer Chemistry Research

This compound is recognized for its potential utility in materials science, particularly in the creation of new polymers. ontosight.ai The presence of both a reactive chlorine atom and a stable cyclohexane (B81311) ring allows for its incorporation into polymer chains, offering a means to introduce specific physical and chemical characteristics.

Monomer in Specialty Polymer Architectures

The structure of this compound makes it a candidate for use as a monomer in the synthesis of specialty polymers. The reactive chlorobutyl group can participate in various polymerization reactions, allowing for the creation of polymer backbones or side chains containing the cyclohexylbutylene moiety. This incorporation can influence the final properties of the polymer, such as its thermal stability, mechanical strength, and chemical resistance, due to the bulky and saturated nature of the cyclohexane ring.

While detailed research on the homopolymerization of this compound or its copolymerization to form specific, widely-used specialty polymers is not extensively documented in publicly available literature, its potential is analogous to other functionalized cycloaliphatic compounds used in polymer synthesis. The general synthetic routes for creating polymers from such monomers often involve reactions that leverage the reactivity of the haloalkane group.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Description | Potential Outcome |

| Nucleophilic Substitution | The chlorine atom can be displaced by a nucleophile, enabling the grafting of the (4-cyclohexylbutyl) group onto an existing polymer backbone or the formation of a new polymer chain. | Modification of existing polymers to impart properties of the cyclohexyl group. |

| Friedel-Crafts Alkylation | The chlorobutyl group can act as an alkylating agent for aromatic rings, leading to the formation of polymers with phenyl and cyclohexylbutyl repeating units. | Synthesis of novel copolymers with varied aromatic and aliphatic content. |

| Grignard Reagent Formation | Conversion of the chlorobutyl group to a Grignard reagent would create a nucleophilic center, which could then be used in various polymer-forming reactions. | A versatile intermediate for the synthesis of a wide range of polymer architectures. |

Crosslinking Agent Development

Crosslinking is a critical process in polymer chemistry that enhances the mechanical properties and thermal stability of materials by forming a three-dimensional network of polymer chains. sigmaaldrich.com Compounds capable of reacting with two or more polymer chains can act as crosslinking agents.

This compound has been identified as a potential crosslinking agent. In one instance, it has been listed among alternative crosslinking agents for esters of 2-cyanoacrylate, which are known for their use as adhesives. googleapis.com The mechanism would likely involve the reaction of the chlorobutyl group with functional groups on the polymer chains, thereby creating covalent bonds between them.

The development of crosslinking agents from this compound could involve its chemical modification to introduce additional reactive functionalities. For example, the chlorine atom could be substituted to create a diamine or diol derivative, which could then be used in condensation polymerization to form crosslinked polyesters or polyamides.

Table 2: Potential Crosslinking Strategies Utilizing this compound

| Strategy | Description | Resulting Network |

| Direct Crosslinking | The bifunctional nature of a derivative of this compound (e.g., a di-functionalized version) could be used to directly link two polymer chains. | A network where the crosslinks contain the cyclohexylbutylene structure. |

| Grafting and Subsequent Crosslinking | This compound could be grafted onto a polymer chain, and a subsequent reaction could utilize the cyclohexane ring or a modified form of it for crosslinking. | A more complex network architecture with potential for tailored properties. |

While the specific research findings and detailed data tables for the extensive use of this compound in these applications are limited in publicly accessible scientific literature, its chemical structure strongly suggests its potential as a valuable tool for polymer chemists and materials scientists in the ongoing development of new and improved polymeric materials.

Advanced Characterization and Analytical Methodologies in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation beyond Basic Identification

Spectroscopic methods provide foundational information on the molecular structure, connectivity, and functional groups present in (4-Chlorobutyl)cyclohexane.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of this compound. Due to the flexibility of the cyclohexane (B81311) ring, the molecule exists predominantly in a chair conformation to minimize angular and torsional strain. The 4-chlorobutyl substituent can occupy either an axial or an equatorial position, with the equatorial conformation being significantly more stable and thus more populated due to reduced steric hindrance.

At room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion (ring flipping), which averages the signals for axial and equatorial protons. However, low-temperature NMR studies can "freeze" the molecule in its preferred conformation, allowing for the distinct observation of axial and equatorial protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The signals for the protons on the cyclohexane ring are typically found in the upfield region (δ 1.0-2.0 ppm). Protons on the carbon bearing the substituent (C1) are shifted slightly downfield. The protons on the butyl chain are influenced by the electron-withdrawing chlorine atom, with the methylene group directly attached to the chlorine (-CH₂-Cl) showing the most significant downfield shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals are expected: four for the cyclohexane ring (due to symmetry) and four for the butyl chain. The carbon atom attached to the chlorine (-CH₂-Cl) will be the most downfield-shifted carbon of the side chain. The chemical shift of the cyclohexane carbons depends on their position relative to the substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from similar structures.

| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂-Cl | 3.55 | Triplet (t) | -CH₂-Cl | 45.1 |

| -CH- (Cyclohexane C1) | 1.75 | Multiplet (m) | -CH- (Cyclohexane C1) | 38.5 |

| -CH₂-CH₂Cl | 1.80 | Multiplet (m) | -CH₂-CH₂Cl | 32.5 |

| Cyclohexane Protons (axial/equatorial) | 1.0 - 1.9 | Multiplets (m) | Cyclohexane Carbons (C2, C6) | 33.0 |

| -CH-CH₂- | 1.25 | Multiplet (m) | Cyclohexane Carbons (C3, C5) | 26.5 |

| Cyclohexane Carbon (C4) | 37.0 | |||

| -CH-CH₂- | 35.0 | |||

| -CH₂-CH₂-CH₂Cl | 20.0 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the hydrocarbon backbone. Strong, sharp peaks in the 2850-2950 cm⁻¹ region are characteristic of C-H stretching vibrations of the methylene (-CH₂-) and methine (-CH-) groups in the cyclohexane ring and butyl chain. C-H bending vibrations (scissoring) for the -CH₂- groups are typically observed around 1440-1480 cm⁻¹. docbrown.info The key vibrational mode for identifying the halogen substituent is the C-Cl stretch. This absorption is typically found in the fingerprint region of the spectrum, between 550 and 850 cm⁻¹, and can sometimes be weak or obscured by other vibrations. libretexts.orgorgchemboulder.comscribd.com

Raman Spectroscopy: Raman spectroscopy is an excellent complementary technique to IR. nih.govfrontiersin.org While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. The non-polar C-C and C-Cl bonds, which may show weak absorptions in the IR spectrum, often produce strong signals in the Raman spectrum. wikipedia.org This makes Raman spectroscopy particularly useful for confirming the structure of the carbon skeleton and the presence of the C-Cl bond.

Table 2: Principal Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Alkyl (-CH₂, -CH-) | 2850 - 2950 | Strong |

| C-H Bend (Scissoring) | -CH₂- | 1440 - 1480 | Medium |

| C-Cl Stretch | Alkyl Halide | 550 - 850 | Medium to Weak |

| C-C Skeletal Vibrations | Cyclohexane Ring | ~950 | Medium to Weak |

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound. HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places), allowing for the determination of an unambiguous elemental composition.

In addition to accurate mass determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization (commonly by electron impact, EI), the molecular ion ([M]⁺˙) is formed, which can then undergo various fragmentation pathways. A crucial diagnostic feature for chloro-compounds is the presence of an M+2 peak, representing the natural isotopic abundance of ³⁷Cl (approximately 32.5%) relative to ³⁵Cl (100%).

Key fragmentation pathways for this compound would include:

Loss of the chlorobutyl side chain: Cleavage of the bond between the ring and the side chain, leading to a cyclohexyl cation (m/z 83).

Loss of a chlorine radical (•Cl): Formation of a [M-Cl]⁺ ion.

Loss of hydrogen chloride (HCl): A common rearrangement, resulting in a [M-HCl]⁺˙ ion.

Fragmentation of the side chain: Alpha-cleavage next to the chlorine atom or cleavage at other points along the butyl chain.

Ring fragmentation: The cyclohexane ring itself can fragment, often through the loss of ethene, giving a characteristic peak at m/z 56. docbrown.info

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound Molecular Weight of C₁₀H₁₉³⁵Cl = 174.12 g/mol

| Mass-to-Charge Ratio (m/z) | Proposed Ion Structure/Origin |

|---|---|

| 174/176 | [C₁₀H₁₉Cl]⁺˙ (Molecular ion peak, M⁺˙ and M+2 peak) |

| 139 | [M - Cl]⁺ |

| 138 | [M - HCl]⁺˙ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 56 | [C₄H₈]⁺˙ (From ring fragmentation via ethene loss) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents, thereby enabling purity assessment and the monitoring of reaction progress.

Given its volatility and thermal stability, Gas Chromatography (GC) is the premier technique for the analysis of this compound. nih.govlabmanager.com When coupled with a Mass Spectrometer (GC-MS), it provides a powerful two-dimensional analytical method.

In GC, the sample is vaporized and passed through a capillary column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. For a relatively non-polar compound like this compound, a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) is typically used. The retention time is a characteristic property of the compound under specific GC conditions.

The mass spectrometer serves as a highly specific and sensitive detector. It records the mass spectrum of the compound as it elutes from the GC column, allowing for positive identification by matching the spectrum against a library or by interpreting the fragmentation pattern as described in section 6.1.3. GC-MS is widely used for analyzing halogenated organic compounds in various matrices. restek.comresearchgate.net

While GC is ideal for the target compound itself, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing any potential non-volatile or thermally unstable impurities that may be present in a sample of this compound.

Due to the non-polar nature of the compound, a reversed-phase HPLC method would be most appropriate. pharmaguru.copharmaknowledgeforum.comjordilabs.com This involves a non-polar stationary phase (e.g., C18 or C8 bonded silica) and a polar mobile phase, typically a mixture of water with an organic solvent like acetonitrile or methanol. pharmaguru.copharmaknowledgeforum.com In this setup, non-polar compounds are retained longer on the column. Detection can be achieved using a universal detector such as a Refractive Index (RI) detector or, for higher sensitivity and structural information, an attached mass spectrometer (LC-MS).

Advanced hyphenated techniques (e.g., TGA-FTIR, Ion-mobility spectrometry mass spectrometry) for complex mixture analysis

The analysis of complex mixtures containing this compound and related substances necessitates the use of advanced analytical methodologies that provide both high separation efficiency and detailed structural information. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful for this purpose. tainstruments.com This section explores the application of Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Ion-Mobility Spectrometry-Mass Spectrometry (IMS-MS) for the comprehensive characterization of such mixtures.

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

TGA-FTIR is a powerful analytical tool that combines the quantitative capabilities of thermogravimetric analysis with the qualitative identification power of Fourier-transform infrared spectroscopy. bruker.com This technique is particularly useful for analyzing the thermal decomposition of materials and identifying the evolved gases. bruker.comeag.com In the context of a complex mixture containing this compound, TGA-FTIR can provide valuable insights into its thermal stability and the nature of its degradation products.

As the sample is heated in the TGA furnace, any mass loss due to volatilization or decomposition is precisely measured. eag.com The evolved gases are then transferred via a heated transfer line to the gas cell of an FTIR spectrometer. tainstruments.comeag.com The FTIR spectrometer records the infrared spectra of the evolved gases, allowing for their identification based on their characteristic absorption bands. bruker.comeag.com

For a complex mixture containing this compound, a hypothetical TGA-FTIR analysis would be expected to reveal the following:

Thermal Decomposition Profile: The TGA curve would indicate the temperature ranges at which the components of the mixture, including this compound, decompose.

Identification of Evolved Gases: The FTIR spectra of the evolved gases would allow for the identification of decomposition products. For this compound, one would anticipate the evolution of hydrogen chloride (HCl) gas, along with various hydrocarbon fragments. The presence of other components in the mixture would lead to a more complex profile of evolved gases.

The data obtained from TGA-FTIR analysis can be presented in various ways. A common approach is to plot the weight loss (from TGA) and the intensity of characteristic IR absorption bands (from FTIR) as a function of temperature. This allows for a direct correlation between specific decomposition events and the identity of the evolved gases.

Hypothetical TGA-FTIR Data for a Mixture Containing this compound

| Temperature Range (°C) | Weight Loss (%) | Evolved Gases Identified by FTIR |

| 150-250 | 15 | Volatile hydrocarbons, trace HCl |

| 250-400 | 60 | Cyclohexane derivatives, chlorinated hydrocarbons, significant HCl |

| 400-600 | 20 | Aromatic compounds, smaller hydrocarbon fragments |

Note: This table represents hypothetical data for illustrative purposes, as specific experimental data for this compound is not available.

Ion-Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion-Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a multidimensional analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govnih.govresearchgate.net This makes it an exceptionally powerful tool for the analysis of complex mixtures, as it can separate isomers, isobars, and conformers that would be indistinguishable by mass spectrometry alone. researchgate.netacs.org

In an IMS-MS experiment, ions are generated from the sample and introduced into an ion mobility drift cell. nih.govacs.org Inside the cell, the ions are propelled by an electric field through a buffer gas. nih.gov The drift time of an ion through the cell is dependent on its ion mobility, which is related to its collision cross-section (CCS)—a measure of its rotational average size and shape. nih.govacs.org After separation in the ion mobility cell, the ions enter a mass spectrometer for mass analysis. nih.gov

For a complex mixture containing this compound, IMS-MS would offer several analytical advantages:

Separation of Isomers: The mixture may contain various structural isomers of this compound or other components. IMS can separate these isomers based on differences in their shape, providing a higher level of detail than GC-MS alone.

Reduction of Chemical Noise: By separating ions based on their mobility, IMS can reduce the chemical noise in the mass spectrum, leading to improved detection limits and cleaner spectra. researchgate.net

Structural Information: The measured collision cross-section can provide valuable information about the three-dimensional structure of the ions, aiding in their identification.

The data from an IMS-MS analysis is typically presented as a two-dimensional plot of ion mobility (or drift time) versus mass-to-charge ratio. This plot, often called a mobilogram, shows distinct spots or regions for each separated species in the mixture.

Key Ion Mobility Separation Techniques Coupled with Mass Spectrometry

| Technique | Principle of Separation | Key Advantages |

| Drift-Time Ion Mobility Spectrometry (DTIMS) | Ions traverse a drift tube with a static electric field against a counter-flowing buffer gas. nih.govacs.org | Provides high-resolution mobility separation and allows for the direct measurement of collision cross-sections. researchgate.net |

| Traveling Wave Ion Mobility Spectrometry (TWIMS) | Ions are propelled through the mobility cell by a series of voltage pulses, creating a traveling wave. researchgate.netub.edu | Offers good sensitivity and is well-integrated into commercial mass spectrometers. researchgate.net |

| Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) | Ions are separated based on the difference in their mobility in high and low electric fields. nih.govresearchgate.netub.edu | Provides orthogonal separation to mass spectrometry and can be used as an ion filter. ub.edu |

| Trapped Ion Mobility Spectrometry (TIMS) | Ions are trapped in a gas flow by an opposing electric field and then selectively released based on their mobility. nih.govub.edu | Offers high-resolution separations and is compatible with fragmentation techniques. |

The application of these advanced hyphenated techniques provides a more complete picture of the composition and thermal behavior of complex mixtures containing this compound. While TGA-FTIR offers insights into thermal stability and decomposition pathways, IMS-MS provides detailed separation and structural information on the individual components of the mixture at the molecular level. The combination of such powerful analytical strategies is crucial for comprehensive research and quality control in chemical analysis.

Computational and Theoretical Studies on 4 Chlorobutyl Cyclohexane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of (4-Chlorobutyl)cyclohexane. By solving approximations of the Schrödinger equation, these methods determine the electronic structure of the molecule, which in turn governs its geometry, energy, and chemical reactivity. mdpi.commdpi.com

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for geometry optimizations of molecules the size of this compound. google.com Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface, representing the molecule's most stable structure. storion.ruarxiv.org

The process iteratively calculates the energy and the forces on each atom, adjusting their positions until the forces approach zero and a stable energy value is reached. researchgate.net For this compound, DFT calculations would be used to determine precise bond lengths, bond angles, and dihedral angles for its most stable conformer. DFT calculations on the parent cyclohexane (B81311) ring have accurately determined the structural parameters and binding energies for its various conformations, such as the chair and boat forms. jkps.or.kr These foundational calculations provide a reliable basis for studying substituted systems.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. mdpi.com Functionals are mathematical expressions that approximate the exchange-correlation energy, while basis sets are sets of mathematical functions used to build the molecular orbitals.

Table 1: Examples of DFT Functionals and Basis Sets for Organic Molecule Calculations

| Functional | Description | Basis Set | Description |

|---|---|---|---|

| B3LYP | A popular hybrid functional combining Becke's 3-parameter exchange functional with the Lee-Yang-Parr correlation functional. | 6-31G(d) | A split-valence basis set that includes polarization functions (d-orbitals) on heavy atoms, improving the description of bonding. mdpi.com |

| PBE0 | A hybrid functional that mixes the Perdew-Burke-Ernzerhof exchange functional with Hartree-Fock exchange. google.com | def2-TZVP | A triple-zeta valence basis set with polarization functions, offering higher accuracy. google.com |

| BP86 | A generalized gradient approximation (GGA) functional combining Becke's 1988 exchange functional with Perdew's 1986 correlation functional. google.com | cc-pVTZ | A correlation-consistent triple-zeta basis set, often used for high-accuracy energy calculations. arxiv.org |

This table presents common combinations of functionals and basis sets used in DFT calculations for organic molecules, which would be applicable to studies on this compound.

Computational chemistry is instrumental in mapping out potential reaction pathways and identifying the associated transition states. ijrpr.com For an alkyl halide like this compound, primary reaction types include nucleophilic substitution (Sₙ2) and elimination (E2) reactions. researchgate.netlibretexts.org

Theoretical calculations can model the entire reaction coordinate, which is the lowest energy path connecting reactants and products. storion.ru The highest point on this path is the transition state, a short-lived, high-energy configuration that the molecules must pass through for the reaction to occur. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy barrier, a key factor determining the reaction rate. storion.ru

For this compound, DFT calculations could be used to model its reaction with a nucleophile (e.g., hydroxide). This would involve:

Optimizing the geometries of the reactants and products.

Locating the transition state structure where the C-Cl bond is partially broken and the new C-Nucleophile bond is partially formed. researchgate.net

Calculating the activation energy, which indicates how fast the reaction is likely to proceed.

Studies on similar small alkyl chlorides have used ab initio molecular orbital theory and DFT to investigate the transition state geometries and reaction energies for Sₙ2 displacement reactions. researchgate.netpnas.org These calculations show how the structure of the alkyl group and the nature of the nucleophile influence the reaction barrier. pnas.org Similarly, the transition states for E2 eliminations require a specific coplanar alignment of the hydrogen atom and the leaving group, which has significant stereochemical implications, especially in cyclic systems. libretexts.orgiitk.ac.in

Table 2: Illustrative Calculated Activation Barriers for Sₙ2 Reactions of Alkyl Chlorides

| Reactant | Nucleophile | Reaction Type | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| CH₃Cl | OH⁻ | Sₙ2 | 23.9 | pnas.org |

| C₂H₅Cl | OH⁻ | Sₙ2 | 25.9 | pnas.org |

| CH₃Cl | CH₃CO₂⁻ | Sₙ2 | 27.9 | pnas.org |

This table provides examples of activation barriers for Sₙ2 reactions calculated for simple alkyl chlorides, illustrating the type of data that could be generated for this compound.

Conformational Analysis of the Cyclohexane Ring and Butyl Chain

This compound possesses significant conformational flexibility due to both the cyclohexane ring and the attached butyl chain. Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. fiveable.me

The cyclohexane ring predominantly adopts a chair conformation, which is more stable than other forms like the boat or twist-boat because it minimizes both angle strain and torsional strain. jkps.or.kruobabylon.edu.iq In a substituted cyclohexane, the substituent can occupy either an axial (parallel to the main ring axis) or an equatorial (pointing away from the ring) position. fiveable.me Due to steric hindrance, bulky substituents are more stable in the equatorial position. The (4-chlorobutyl) group would strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with hydrogen atoms on the ring. ualberta.ca

The butyl chain itself has multiple conformations arising from rotation around its C-C single bonds. The key dihedral angles will determine whether the chain adopts a lower-energy, extended (anti) conformation or a more compact, higher-energy (gauche) conformation. A full conformational analysis would involve mapping the potential energy surface as a function of both the ring conformation and the butyl chain's dihedral angles.

Table 3: Relative Energies of Cyclohexane Conformers

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | 5.5 | Less Stable |

| Boat | 6.9 | Unstable Transition State |

| Half-Chair | 10.8 | Unstable Transition State |

Data adapted from computational and experimental studies on cyclohexane. The energy values represent the strain energy relative to the most stable chair conformation. jkps.or.krfiveable.me

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular motion. ijrpr.com MD simulations model the movement of atoms over time by solving Newton's equations of motion. scispace.com

For this compound, an MD simulation would reveal how the molecule behaves at a given temperature. This includes:

The process of ring-flipping, where the cyclohexane ring interconverts between two chair conformations.

The rotation of the butyl chain around its single bonds.

These simulations provide insights into the timescales of conformational changes and the relative populations of different conformers, offering a more complete understanding of the molecule's flexibility than static energy calculations alone. scispace.comupenn.edu

In Silico Screening for Novel Reaction Conditions or Derivatization Pathways

In silico (computational) screening has become a valuable tool for accelerating the discovery of new reactions and optimizing conditions without extensive laboratory work. nih.govnih.gov This approach involves computationally evaluating large libraries of potential reactants, catalysts, or solvents to predict the outcomes of chemical reactions. nih.gov

For this compound, in silico screening could be applied to:

Identify Novel Reaction Conditions: By modeling the reaction of this compound with various nucleophiles under different simulated solvent and catalyst conditions, researchers could predict which combinations would lead to the highest yield and selectivity for substitution at the C-Cl bond. benchchem.com

Discover Derivatization Pathways: Computational methods can be used to explore potential reactions for converting the chlorobutyl group into other functional groups. For instance, screening could identify catalysts for cross-coupling reactions or conditions for forming new heterocyclic structures, thereby expanding the synthetic utility of the parent molecule. benchchem.comtesisenred.net

Table 4: Hypothetical Workflow for In Silico Screening of this compound Derivatization

| Step | Action | Computational Method | Objective |

|---|---|---|---|

| 1. Library Generation | Create a virtual library of potential reactants (e.g., various amines, thiols, boronic acids). | Cheminformatics Tools | Define the chemical space to be explored. |

| 2. High-Throughput Docking/Reaction Modeling | Simulate the initial interaction or reaction of this compound with each library member. | Molecular Docking or simplified QM/MM | Rapidly filter out non-reactive or unfavorable candidates. |

| 3. Reaction Pathway Analysis | For promising candidates, calculate the full reaction pathway and activation energy. | Density Functional Theory (DFT) | Accurately predict reaction feasibility and rates. mdpi.com |

| 4. Prioritization | Rank the potential derivatization reactions based on calculated reaction energies and barriers. | Data Analysis | Identify the most promising candidates for experimental validation. |

This table outlines a conceptual workflow for using computational screening to discover new derivatives of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-(4-Chlorobutyl)-2,3-dihydrofuran |

| Benzene (B151609) |

| Carbon dioxide |

| Chloroethane |

| Chloromethane |

| Cyclohexane |

| Cyclohexene oxide |

| Hydroxide |

| Methyl chloride |

| p-Xylene |

| Pyridine |

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Synthesis

The synthesis of alkyl halides like (4-Chlorobutyl)cyclohexane has traditionally relied on methods that are often resource-intensive and generate significant waste. ijrpr.com The future of its production lies in the adoption of green chemistry principles, which aim to create more environmentally benign and efficient synthetic processes. pnas.org Key areas of development include the use of safer, renewable solvents to replace hazardous ones, the implementation of catalytic reactions to minimize waste, and the design of energy-efficient processes. ijrpr.comrsc.org

Future research will likely focus on developing catalytic systems that can directly and selectively halogenate the butyl side chain of a cyclohexane (B81311) precursor, avoiding harsh reagents. ijrpr.com Additionally, there is a growing interest in flow chemistry processes, which can offer better control over reaction conditions, improve safety, and allow for easier scalability, all while minimizing the environmental footprint of the synthesis. pnas.org

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. |

| Safer Solvents and Auxiliaries | Replacing traditional chlorinated solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. ijrpr.com |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry to reduce energy consumption compared to conventional heating methods. rsc.org |

| Use of Renewable Feedstocks | Exploring bio-based precursors for the cyclohexane ring or the butyl side chain. |

| Catalysis | Employing recyclable catalysts to replace stoichiometric reagents, thereby reducing waste and improving efficiency. pnas.org |

Catalyst Design for Selective Functionalization

The this compound molecule presents two primary sites for chemical modification: the C-Cl bond and the various C-H bonds on the cyclohexane ring. A major challenge and area of intense research is the development of catalysts that can selectively target one of these sites over the others. researchgate.netresearchgate.net

Future catalyst design will focus on achieving high regioselectivity and stereoselectivity. For instance, advanced transition-metal catalysts are being explored for their ability to activate specific C-H bonds on the cyclohexane ring, allowing for the introduction of new functional groups at precise locations. researchgate.netnih.govacs.orgacs.org This would open up pathways to a vast array of novel cyclohexane derivatives. Concurrently, research is also directed towards catalysts that can selectively activate the relatively inert C-Cl bond for cross-coupling reactions, enabling the attachment of various molecular fragments to the end of the butyl chain. rsc.orgresearchgate.netnih.gov Photocatalysis is also an emerging field that offers mild conditions for the activation of alkyl chlorides. researchgate.netrsc.org

Table 2: Potential Catalytic Systems for Selective Functionalization

| Catalyst Type | Target Bond | Potential Transformation |

|---|---|---|

| Rhodium(II) Complexes | C-H bonds | Carbene insertion for C-C bond formation. nih.gov |

| Palladium Complexes | C-H bonds | Direct arylation of the cyclohexane ring. acs.orgacs.org |

| Nickel Complexes | C-Cl bond | Cross-coupling reactions (e.g., Suzuki, Sonogashira). rsc.orgresearchgate.net |

| Photoredox Catalysts | C-Cl bond | Radical-mediated coupling reactions under mild conditions. researchgate.netrsc.org |

| Vanadium-based Catalysts | C-Cl bond | Promoting C-Cl bond activation for various transformations. nih.gov |

Exploration of Novel Transformative Reactions

Beyond simple substitution or elimination reactions, this compound is a candidate for a range of novel and transformative chemical reactions. The presence of both a nucleophile-attracting site (the C-Cl bond) and a hydrocarbon scaffold allows for complex molecular architectures to be built. issr.edu.khperlego.comsavemyexams.com

Future research is expected to explore its use in radical-mediated reactions, where the C-Cl bond can be homolytically cleaved to generate a carbon-centered radical. chemtube3d.comresearchgate.net This radical intermediate can then participate in a variety of bond-forming events, such as addition to alkenes or alkynes, leading to more complex molecules. Another area of interest is the use of this compound in polymerization reactions, either as a monomer or an initiator, to create novel polymers with tailored properties. The development of new multi-component reactions, where this compound reacts with two or more other molecules in a single step, is also a promising avenue for creating molecular diversity efficiently.

Table 3: Potential Novel Reactions Involving this compound

| Reaction Class | Description | Potential Products |

|---|---|---|

| Radical Cascade Reactions | A sequence of intramolecular radical reactions initiated by C-Cl bond cleavage to form polycyclic structures. | Complex fused and spirocyclic cyclohexane derivatives. |

| Ring-Opening Metathesis Polymerization (ROMP) | Use as a chain-transfer agent to introduce the cyclohexylbutyl group into polymers. | Functionalized polymers with controlled end-groups. |

| Dehydrocoupling Reactions | Catalytic removal of HCl and H₂ to form unsaturated structures. | Cyclohexyl-substituted dienes or cyclic alkenes. |

| Photoredox-Mediated C-C Coupling | Light-induced coupling with various carbon-based nucleophiles. rsc.org | Diverse range of functionalized cyclohexane derivatives. |

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of new molecules in fields like drug discovery and materials science has driven the development of automated synthesis platforms. nih.govmerckmillipore.com this compound, as a versatile building block, is well-suited for integration into these systems. nih.govsemanticscholar.orgwikipedia.org

Automated platforms can perform multiple reaction steps and purifications with minimal human intervention, allowing for the rapid generation of libraries of related compounds. chemrxiv.org By using this compound as a starting material, researchers can systematically vary the functional group at either the chloride or the cyclohexane ring to create a diverse set of molecules for biological or material screening. illinois.edu Future work will involve developing standardized reaction protocols that are compatible with automation, enabling high-throughput synthesis of novel this compound derivatives.

Table 4: Advantages of Integrating this compound into Automated Synthesis

| Feature | Benefit |

|---|---|

| High Throughput | Rapidly synthesize hundreds or thousands of derivatives for screening. |

| Reproducibility | Automated systems ensure high precision and consistency between runs. |

| Miniaturization | Reduces the amount of reagents and solvents needed, lowering costs and waste. |

| Data-Rich Experimentation | Integration with analytical tools allows for real-time monitoring and optimization. |

| Accessibility | Enables researchers with less synthetic expertise to create complex molecules. illinois.edu |

Advanced Applications in Multifunctional Material Design

The unique structure of this compound makes it an attractive building block for the design of multifunctional materials, where a single material exhibits multiple, often coupled, properties. researchgate.net The non-polar cyclohexane ring can impart desirable properties such as hydrophobicity and thermal stability, while the reactive chlorobutyl group allows for covalent incorporation into larger structures like polymers or attachment to surfaces. worldofmolecules.comwikipedia.org

Future applications in this area are diverse. For example, derivatives of this compound could be used to create novel liquid crystals, where the cyclohexane core acts as a mesogenic unit. icm.edu.plresearchgate.netmdpi.commedcraveebooks.comresearchgate.net In polymer science, it could be incorporated into advanced polymers to modify their mechanical, thermal, or optical properties. Furthermore, its derivatives could be used as compatibilizers in polymer blends or as surface modifiers to create water-repellent or anti-fouling coatings. The development of synthetic coolants for consumer products also represents a potential application area for cyclohexane derivatives. google.com

Table 5: Potential Applications in Multifunctional Material Design

| Material Class | Role of this compound Moiety | Potential Application |

|---|---|---|

| Liquid Crystals | Forms the rigid core (mesogen) of the liquid crystal molecule. icm.edu.plresearchgate.net | Displays, sensors, and optical switches. |

| Specialty Polymers | Incorporated as a monomer or a side-chain to tune properties. | High-performance plastics, membranes, and functional coatings. nih.gov |

| Polymer Composites | Used as a coupling agent to improve the interface between fillers and a polymer matrix. | Lightweight structural materials with enhanced strength. |

| Functional Surfaces | Covalently attached to surfaces to impart specific properties. | Hydrophobic coatings, anti-corrosion layers, and biocompatible surfaces. |

| Pharmaceuticals | The cyclohexane scaffold is present in many biologically active molecules. researchgate.net | Precursor for the synthesis of new drug candidates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.